molecular formula C15H13ClO2 B1372825 2-(Biphenyl-4-yloxy)propanoyl chloride CAS No. 1160264-64-1

2-(Biphenyl-4-yloxy)propanoyl chloride

Cat. No. B1372825
M. Wt: 260.71 g/mol
InChI Key: IWZFTCOTMJBHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Biphenyl-4-yloxy)propanoyl chloride is a specialty product for proteomics research . Its molecular formula is C15H13ClO2 and has a molecular weight of 260.72 .


Molecular Structure Analysis

The molecular structure of 2-(Biphenyl-4-yloxy)propanoyl chloride consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure is not provided in the search results.

Scientific Research Applications

Selective Protection of Functional Groups

Ramesh, Bhat, and Chandrasekaran (2005) explored the protection of hydroxyl and amino functionalities in amino alcohols and aminophenols. Their study utilized propargyloxycarbonyl chloride to develop an orthogonal protection strategy for these functional groups. This approach allows for simultaneous protection in one pot and selective deprotection of the alcohol group if needed (Ramesh, Bhat, & Chandrasekaran, 2005).

Fluorescent Chloride Sensor Development

Das, Mohar, and Bag (2021) synthesized a fluorescent chloride sensor through Suzuki-Miyaura cross-coupling and regioselective nitration of a biphenyl derivative. The sensor shows a change in emission from blue to bright green in the presence of chloride ions, indicating its potential in chloride sensing applications (Das, Mohar, & Bag, 2021).

Radiolytic Dechlorination of PCBs

Singh and Kremers (2002) investigated the dechlorination of polychlorinated biphenyls (PCBs) in alkaline 2-propanol solutions. Their study revealed that gamma irradiation in these solutions leads to stepwise dechlorination of PCBs, making it a potential method for the safe disposal of PCB-contaminated equipment (Singh & Kremers, 2002).

Synthesis of Oxime-Phosphazenes

Çil and Arslan (2009) synthesized novel oxime-phosphazenes containing dioxybiphenyl groups. The compounds were characterized by elemental analysis, IR, and NMR spectroscopy, demonstrating their potential for diverse chemical applications (Çil & Arslan, 2009).

Synthesis of Ketooximes and Complexes

Karipcin and Arabali (2006) explored the synthesis of new ketooximes and their complexes, starting with the reaction of chloroacetyl chloride with biphenyl. The resulting compounds were characterized for their potential use in various chemical and biological applications (Karipcin & Arabali, 2006).

Cross-Coupling Reactions in Aqueous Media

Alacid and Nájera (2008) reported the first cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media, using a 4-hydroxyacetophenone oxime-derived palladacycle. This phosphine-free method is significant for synthesizing biphenyls under environmentally friendly conditions (Alacid & Nájera, 2008).

Corrosion Inhibition Studies

Nam et al. (2016) studied yttrium 3-(4-nitrophenyl)-2-propenoate as an effective corrosion inhibitor for copper alloys in chloride solutions. Their findings indicate the compound's potential in protective film formation, highlighting its significance in mitigating corrosion (Nam et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, biphenyl, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(4-phenylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZFTCOTMJBHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Biphenyl-4-yloxy)propanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.